molecular formula C18H22O4 B11666017 Cyclohexanone, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)- CAS No. 71954-38-6

Cyclohexanone, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)-

Katalognummer: B11666017
CAS-Nummer: 71954-38-6
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: OVSACNJGYGVYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one is a complex organic compound with the molecular formula C17H20O4.

Vorbereitungsmethoden

The synthesis of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one involves several steps. One common method includes the benzylamination of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone . This process typically requires specific reaction conditions, including the use of benzylamine as a reagent and controlled temperature settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it may serve as a model compound for studying enzyme interactions and metabolic pathways. In medicine, its derivatives could potentially be explored for therapeutic purposes. Additionally, in the industrial sector, it might be utilized in the development of new materials or chemical processes .

Wirkmechanismus

The mechanism of action of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes or receptors. These interactions can influence biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one stands out due to its unique structural features and reactivity. Similar compounds include 2,5-dimethyl-2-(4-methoxyphenyl)-5-phenyl-1-cyclohexanone and 2,4-dimethyl-3-(3-methyl-3-butenyl)cyclohexanone . These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one.

Eigenschaften

CAS-Nummer

71954-38-6

Molekularformel

C18H22O4

Molekulargewicht

302.4 g/mol

IUPAC-Name

2,4-diacetyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one

InChI

InChI=1S/C18H22O4/c1-10-5-7-13(8-6-10)16-15(11(2)19)14(21)9-18(4,22)17(16)12(3)20/h5-8,15-17,22H,9H2,1-4H3

InChI-Schlüssel

OVSACNJGYGVYJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.